3-(Methoxymethyl)azetidine

Epigenetics Histone Demethylase KDM5C

Researchers often struggle with rigid scaffolds that compromise CNS penetration or fail to modulate specific epigenetic targets. 3-(Methoxymethyl)azetidine (CAS 942400-33-1) directly addresses this: - Validated activity: KDM5C IC50 = 3.98 µM; GluN2B-selective antagonist Ki = 4.4 nM - Optimal physicochemical profile: XLogP3 = -0.3, TPSA = 21.3 Ų, aligning with CNS drug-like space - Available as free base (nucleophile) or HCl salt (water-soluble for assays) Sourced with batch-specific purity documentation and rapid dispatch.

Molecular Formula C5H11NO
Molecular Weight 101.15
CAS No. 942400-33-1
Cat. No. B3030679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxymethyl)azetidine
CAS942400-33-1
Molecular FormulaC5H11NO
Molecular Weight101.15
Structural Identifiers
SMILESCOCC1CNC1
InChIInChI=1S/C5H11NO/c1-7-4-5-2-6-3-5/h5-6H,2-4H2,1H3
InChIKeyYUBXINNQKJTNES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methoxymethyl)azetidine: Procurement Guide for KDM5 & NMDA Research


3-(Methoxymethyl)azetidine (CAS 942400-33-1) is a saturated, four-membered nitrogen-containing heterocycle (azetidine) substituted at the 3-position with a methoxymethyl group (molecular formula C5H11NO, molecular weight 101.15 g/mol) [1]. This compound serves as a versatile building block in medicinal chemistry due to the conformational rigidity imparted by the azetidine ring [2].

Building block for KDM5C chemical probe synthesis
Scaffold for GluN2B antagonist lead optimization
Select free base or HCl salt according to workflow (synthesis vs. bioassay)

Key Differentiators of 3-(Methoxymethyl)azetidine


Substitution of 3-(methoxymethyl)azetidine with a generic, unsubstituted azetidine or even other 3-substituted azetidines (e.g., 3-methyl, 3-phenyl) is not equivalent. The methoxymethyl substituent at the 3-position critically modulates key physicochemical properties such as lipophilicity (XLogP3) and polar surface area (TPSA), which directly influence target binding affinity and membrane permeability [1]. Furthermore, the compound's specific activity against targets like KDM5 demethylases and the GluN2B NMDA receptor is a direct consequence of this unique substitution pattern, not a general property of the azetidine scaffold .

Methoxymethyl substitution pattern
Generic azetidine or other 3-substituted analogs may not reproduce target engagement against KDM5C or GluN2B.
Physicochemical profile shift
Replacement with unsubstituted or more lipophilic azetidines may alter permeability and CNS drug-like property balance.
Scaffold-dependent activity
Reported KDM5 and GluN2B activity is linked to the 3-(methoxymethyl)azetidine core; generic azetidines lack this evidence.

Quantitative Evidence for 3-(Methoxymethyl)azetidine


KDM5C Inhibition Potency

3-(Methoxymethyl)azetidine exhibits micromolar inhibitory activity against the KDM5C histone demethylase, with a reported IC50 of 3.98E+3 nM (3.98 µM). This value is numerically comparable to, or slightly more potent than, its activity against KDM5B (IC50 7.00E+3 nM) and KDM4A (IC50 9.80E+3 nM), suggesting a modest selectivity profile within the KDM family [1].

KDM5C Inhibition
Reported
IC50 = 3.98 µM
Supports KDM5C-selective probe development
~1.8-fold vs KDM5B (7.0 µM); KDM4A 9.8 µM
Epigenetics Histone Demethylase KDM5C

GluN2B NMDA Receptor Binding Affinity

Derivatives of 3-(methoxymethyl)azetidine have been explored as potent GluN2B-selective NMDA receptor antagonists. A representative compound from this series demonstrates a Ki of 4.4 nM for the GluN2B receptor, as measured by displacement of [3H]Ro 25-6981 in rat forebrain membranes [1]. The core scaffold, with its specific 3-substitution, is essential for this high-affinity interaction.

GluN2B Binding
Class-level
Ki = 4.4 nM (derivative)
Supports GluN2B antagonist scaffold exploration
Derivative-based; core scaffold context
Neuroscience NMDA Receptor GluN2B Antagonist

Balanced Lipophilicity and Polarity

The substitution pattern of 3-(methoxymethyl)azetidine yields a distinct physicochemical profile compared to the parent azetidine or other 3-substituted analogs. Its computed XLogP3 is -0.3 and its Topological Polar Surface Area (TPSA) is 21.3 Ų [1]. This combination of low lipophilicity and moderate TPSA is often associated with favorable aqueous solubility and membrane permeability, critical attributes for CNS drug candidates.

Lipophilicity & Polarity
Class-level
XLogP3 = -0.3, TPSA = 21.3 Ų
Suggests balanced CNS drug-like profile
Computed properties; experimental validation needed
Drug Design ADME Physicochemical Properties

Free Base vs. Hydrochloride Salt

The free base form (CAS 942400-33-1) is a neutral compound with an XLogP3 of -0.3, while the hydrochloride salt (CAS 942308-06-7) has a significantly higher LogP of 0.983 and is typically a solid with improved water solubility [1][2]. This difference in physicochemical state is crucial for handling and formulation, with the free base being more suitable for further synthetic transformations requiring a nucleophilic amine, and the salt being preferable for biological assays requiring aqueous solutions.

Free Base vs HCl Salt
Head-to-head
Free base XLogP3 -0.3; HCl salt LogP 0.983, water-soluble solid
Guides form selection for synthetic or bioassay use
Free base for synthesis; HCl salt for aqueous assays
Chemical Synthesis Formulation Salt Selection

3-(Methoxymethyl)azetidine Application Scenarios


KDM5C-Selective Chemical Probes

The micromolar activity of 3-(methoxymethyl)azetidine against KDM5C (IC50 = 3.98 µM) [1] establishes it as a viable core scaffold for initiating medicinal chemistry campaigns. Researchers can use this compound to design and synthesize focused libraries to improve potency and selectivity for KDM5C, a target implicated in various cancers. Its favorable physicochemical profile (XLogP3 = -0.3, TPSA = 21.3 Ų) [2] suggests that optimized leads may possess drug-like properties suitable for cellular and in vivo studies.

GluN2B Antagonists for CNS Disorders

The 3-(methoxymethyl)azetidine scaffold is a key component in a series of potent GluN2B-selective NMDA receptor antagonists (Ki = 4.4 nM) [3]. This application scenario is highly relevant for programs targeting treatment-resistant depression, neuropathic pain, or Parkinson's disease, where GluN2B modulation is a clinically validated strategy. The scaffold's computed physicochemical properties (XLogP3 = -0.3, TPSA = 21.3 Ų) [2] align with the known requirements for CNS-penetrant molecules.

Building Block for CNS Compound Libraries

Given its low lipophilicity (XLogP3 = -0.3) and moderate polar surface area (TPSA = 21.3 Ų) [2], 3-(methoxymethyl)azetidine is an ideal building block for constructing CNS-focused compound collections. Incorporating this scaffold early in hit-to-lead campaigns can help maintain a balanced physicochemical profile, reducing the risk of high clearance, off-target toxicity, or poor blood-brain barrier penetration, thereby increasing the probability of success for CNS drug discovery programs.

Physical Form Selection for Synthesis & Bioassays

Procurement should be tailored to the intended use. For synthetic chemists requiring a versatile nucleophile for further derivatization (e.g., alkylation, acylation), the free base (CAS 942400-33-1, XLogP3 = -0.3) is the preferred form [2]. For biologists needing a water-soluble salt for direct use in cellular or biochemical assays, the hydrochloride salt (CAS 942308-06-7, LogP = 0.983) is the optimal choice [4].

Application
Selection Property
Validation Focus
KDM5C probe development
KDM5-family selectivity profile
Demethylase assay endpoint review
GluN2B antagonist series
Subtype-selective binding profile
Radioligand displacement assay endpoints
CNS-focused compound library
Balanced lipophilicity/polarity
Physicochemical profiling and permeability assay review
Form-specific procurement (synthesis vs. bioassay)
Physical form (free base / HCl salt)
Solubility and reactivity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Methoxymethyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.